3-Cyanocyclobutyl methanesulfonate

Description

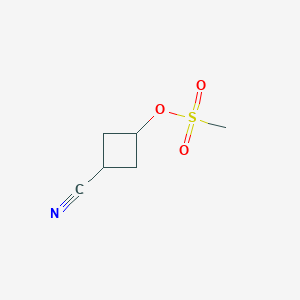

Structure

2D Structure

3D Structure

Properties

CAS No. |

2278286-89-6 |

|---|---|

Molecular Formula |

C6H9NO3S |

Molecular Weight |

175.21 g/mol |

IUPAC Name |

(3-cyanocyclobutyl) methanesulfonate |

InChI |

InChI=1S/C6H9NO3S/c1-11(8,9)10-6-2-5(3-6)4-7/h5-6H,2-3H2,1H3 |

InChI Key |

DZOGRBQOXFVBEU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1CC(C1)C#N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Cyanocyclobutyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate (mesylate) group is an excellent leaving group, rendering the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a range of substitution reactions.

Intramolecular Cyclization and Ring-Expansion Pathways

While specific examples of intramolecular cyclization or ring-expansion of 3-cyanocyclobutyl methanesulfonate are not extensively documented in the reviewed literature, the inherent structure of the molecule suggests the potential for such reactions. The presence of the nitrile group, which can act as an internal nucleophile, could theoretically lead to the formation of bicyclic products. For instance, under suitable conditions, the nitrogen atom of the nitrile could attack the electrophilic carbon bearing the mesylate, leading to a bicyclic iminium ion intermediate that could be further transformed. Such intramolecular cyclizations are known for other polyhalogenated pyridine (B92270) derivatives containing dithiocarbamate (B8719985) or xanthate groups. nih.gov

Furthermore, ring-expansion reactions are a characteristic feature of strained four-membered rings. researchgate.netugent.be The relief of ring strain can be a powerful thermodynamic driving force. researchgate.netugent.be For example, the treatment of a secondary cyclobutanol (B46151) with methanesulfonyl chloride has been shown to lead to a rearranged cyclopentene (B43876) derivative, indicating a ring-expansion pathway. researchgate.net In the case of this compound, a carbocation intermediate formed upon departure of the mesylate group could potentially undergo a 1,2-alkyl shift, leading to an expanded five-membered ring. The specific conditions required to favor these intramolecular pathways over intermolecular reactions would likely involve careful selection of reaction conditions, such as the use of non-nucleophilic solvents and specific catalysts.

Intermolecular Substitution Processes and Their Selectivity

The intermolecular nucleophilic substitution of the methanesulfonate group in this compound is a well-documented and synthetically useful transformation. The compound serves as a valuable electrophile for the introduction of the 3-cyanocyclobutyl moiety onto various nucleophiles.

In one documented example, this compound is reacted with a phenolic compound in the presence of a base to form an ether linkage. nih.govgoogleapis.com This reaction proceeds via a standard SN2 mechanism, where the phenoxide ion acts as the nucleophile, displacing the methanesulfonate leaving group. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF), and a suitable base to deprotonate the phenol (B47542), such as potassium carbonate or cesium carbonate. nih.govgoogleapis.comgoogle.com

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagents and Conditions | Product | Reference |

| 2-(1H-pyrrolo[2,3-b]pyridin-4-yl)acetonitrile | Cesium carbonate, DMF, 85 °C | 2-(1-(3-cyanocyclobutyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acetonitrile | nih.govgoogleapis.com |

| (S)-5-(1H-imidazol-5-yl)-2-methoxyphenol | Potassium carbonate, DMF, 100 °C | (S)-5-(1-(3-cyanocyclobutyl)-1H-imidazol-5-yl)-2-methoxyphenol | google.com |

The selectivity of these reactions is generally high, with the nucleophile attacking the carbon atom bearing the methanesulfonate group. The presence of the electron-withdrawing nitrile group can influence the reactivity of the electrophilic center, though detailed kinetic studies on this specific substrate are not widely available.

Influence of Cyclobutane (B1203170) Ring Strain on Reaction Energetics

The cyclobutane ring is characterized by significant ring strain, which arises from both angle strain and torsional strain. google.comnih.govnih.gov The ideal sp3 bond angle is 109.5°, whereas the internal angles of a planar cyclobutane would be 90°. google.comnih.gov To alleviate some of the torsional strain from eclipsing hydrogen atoms, the cyclobutane ring adopts a puckered or bent conformation. nih.gov Nevertheless, the total ring strain energy of cyclobutane is substantial, estimated to be around 26.3 kcal/mol. nih.gov

This inherent strain has a profound impact on the chemical reactivity of cyclobutane derivatives. google.com Reactions that lead to the opening or rearrangement of the ring are often thermodynamically favored due to the release of this strain energy. In the context of nucleophilic substitution reactions of this compound, the ring strain influences the energetics of the transition state. The departure of the methanesulfonate leaving group leads to the formation of a carbocationic intermediate (in an SN1-type mechanism) or a transition state with significant carbocationic character (in an SN2-type mechanism). The relief of ring strain can stabilize this transition state, thereby accelerating the rate of reaction compared to analogous acyclic or less strained cyclic systems.

Transition Metal-Catalyzed Transformations of the Methanesulfonate Moiety

The methanesulfonate group can also serve as a leaving group in various transition metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While specific applications of this compound in this context are not widely reported, the general principles of such reactions are applicable.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or sulfonate. In principle, this compound could be employed as the electrophilic partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions.

For such a reaction to be successful, the palladium catalyst must be able to oxidatively add to the C-O bond of the methanesulfonate. This is often more challenging than addition to C-halide bonds and may require specific ligands to facilitate the process. While there are examples of palladium-catalyzed coupling of alkyl chlorides and N-sulfonylaziridines, the direct use of secondary alkyl methanesulfonates in this context is less common but has been reported. nih.govnih.gov The success of such a reaction with this compound would depend on the development of a suitable catalytic system capable of overcoming the challenges associated with the secondary nature of the electrophile and the potential for competing side reactions like β-hydride elimination.

Copper-Catalyzed Functionalizations

Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-catalyzed processes for many transformations. organic-chemistry.orgresearchgate.net Copper catalysts are known to be effective in promoting the coupling of alkyl electrophiles with a variety of nucleophiles. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov

In the context of this compound, copper catalysis could potentially be used to effect cross-coupling reactions with Grignard reagents, organoboron compounds, or various heteroatom nucleophiles. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov For instance, the copper-catalyzed coupling of secondary alkyl halides and tosylates with secondary alkyl Grignard reagents has been demonstrated to proceed with high efficiency. nih.govorganic-chemistry.orgnih.gov The application of similar conditions to this compound could provide a direct route to the formation of C(sp3)-C(sp3) bonds. Furthermore, a patent has mentioned the possibility of copper-catalyzed coupling of related systems. google.com

Rearrangement Processes within the Cyanocyclobutyl Framework

The reactivity of this compound is expected to be dominated by rearrangement processes, driven by the relief of ring strain in the four-membered ring and the electronic influence of the cyano group. The departure of the methanesulfonate leaving group would generate a carbocationic intermediate. The fate of this carbocation is central to the potential rearrangement pathways.

One of the primary anticipated rearrangements involves the participation of the C-C bonds of the cyclobutyl ring, leading to ring contraction or expansion. A plausible pathway is the rearrangement of the initial secondary cyclobutyl carbocation to a more stable cyclopropylcarbinyl cation. This type of rearrangement is well-documented in the solvolysis of cyclobutyl derivatives. The resulting cyclopropylcarbinyl cation can then undergo further reactions, such as attack by a nucleophile or rearrangement to a homoallylic cation.

Furthermore, the stereochemistry of the starting material, whether it is the cis or trans isomer of this compound, would be expected to play a crucial role in the distribution of rearrangement products. The spatial relationship between the nitrile group and the leaving group can dictate the feasibility of certain rearrangement pathways.

A key aspect to consider is the neighboring group participation (NGP) of the nitrile group. The lone pair of electrons on the nitrogen atom of the cyano group can act as an internal nucleophile, attacking the carbon atom bearing the leaving group in an intramolecular fashion. This participation, also known as anchimeric assistance, can lead to the formation of a bridged nitrilium ion intermediate. Such participation would be expected to significantly accelerate the rate of reaction compared to a system without a participating group. The geometry of the transition state for this participation would be highly dependent on the stereoisomer of the starting material. For instance, the cis isomer might be more pre-disposed to NGP than the trans isomer due to the proximity of the nitrile group to the reaction center.

The table below outlines the potential rearrangement products from the solvolysis of this compound based on these general principles.

| Starting Material Isomer | Potential Rearrangement Pathway | Expected Major Product(s) |

| cis-3-Cyanocyclobutyl methanesulfonate | Neighboring Group Participation | Bicyclic nitrilium ion intermediate leading to retained stereochemistry in the product |

| trans-3-Cyanocyclobutyl methanesulfonate | Ring Contraction/Expansion | Mixture of cyclopropylcarbinyl and homoallylic derivatives |

| Both Isomers | 1,2-Hydride Shift | Rearranged cyclobutyl products |

It is important to note that the actual product distribution would be highly dependent on the specific reaction conditions, such as the solvent and temperature.

Computational and Spectroscopic Elucidation of Reaction Mechanisms

To rigorously establish the reaction mechanisms and the occurrence of the proposed rearrangement processes, a combination of computational and spectroscopic techniques would be indispensable.

Computational Studies: Density Functional Theory (DFT) and other quantum mechanical calculations would be powerful tools to model the potential energy surface of the reactions of this compound. These studies could provide invaluable data on:

Transition State Geometries and Energies: Calculation of the structures and energies of transition states for different pathways (e.g., with and without nitrile participation, ring contraction) would help to determine the most likely reaction mechanism. A lower activation energy for a pathway involving a bridged nitrilium ion, for example, would provide strong evidence for neighboring group participation.

Intermediate Stabilities: The relative energies of the potential carbocationic intermediates (secondary cyclobutyl, cyclopropylcarbinyl, bridged nitrilium ion) could be calculated to predict the favored reaction intermediates.

Predicted Spectroscopic Data: Computational methods can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies for the proposed intermediates and products, which can then be compared with experimental data.

The following table illustrates the type of data that could be generated from computational studies:

| Computational Method | Parameter Calculated | Significance for Mechanistic Elucidation |

| DFT (e.g., B3LYP/6-31G*) | Activation Energies (ΔG‡) | Identifies the kinetically favored reaction pathway. |

| DFT | Intermediate Energies (ΔG) | Determines the thermodynamic stability of potential intermediates. |

| NMR Chemical Shift Prediction | 1H and 13C Chemical Shifts | Aids in the identification of experimentally observed species. |

| Vibrational Frequency Calculation | IR Frequencies | Helps to characterize intermediates and transition states. |

Spectroscopic Elucidation: Experimental spectroscopic techniques would be essential for the direct observation of intermediates and the characterization of the final products, thereby validating the computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a cornerstone for structural elucidation.

1H and 13C NMR: Detailed analysis of the NMR spectra of the reaction mixture over time can provide evidence for the formation of rearrangement products. The appearance of signals corresponding to cyclopropyl (B3062369) or homoallylic protons and carbons would be indicative of such rearrangements.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the structure of complex rearrangement products.

Low-Temperature NMR: In some cases, it might be possible to observe transient intermediates like a bridged nitrilium ion at low temperatures, providing direct evidence for its existence.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the starting material (e.g., the strong S=O stretching bands of the methanesulfonate group) and the appearance of new functional groups in the products. A shift in the nitrile stretching frequency could also provide clues about its involvement in the reaction.

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the products and to gain structural information through fragmentation patterns.

By integrating the insights from these computational and spectroscopic studies, a comprehensive and scientifically rigorous understanding of the chemical reactivity and mechanistic intricacies of this compound can be achieved.

Strategic Applications of 3 Cyanocyclobutyl Methanesulfonate in Complex Molecule Synthesis

Utilization as a Key Synthetic Intermediate for Functionalized Cyclobutyl Systems

The inherent reactivity of 3-cyanocyclobutyl methanesulfonate (B1217627) makes it an excellent precursor for a range of functionalized cyclobutane (B1203170) derivatives. The methanesulfonate group serves as an efficient leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functionalities onto the cyclobutane ring.

While direct, named examples of 3-cyanocyclobutyl methanesulfonate in the construction of spirocyclic and fused-ring systems are not extensively documented in readily available literature, its properties as a bifunctional building block suggest its potential in such syntheses. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for intramolecular cyclization reactions. For instance, after nucleophilic displacement of the methanesulfonate, the nitrile could be transformed to participate in ring-forming reactions, leading to fused systems. Similarly, its use in reactions with cyclic nucleophiles could pave the way for the synthesis of spirocyclic structures, which are of increasing interest in drug discovery due to their conformational rigidity and three-dimensional character.

The ability to introduce a wide array of substituents through nucleophilic displacement of the methanesulfonate group makes this compound an ideal starting material for the generation of diverse chemical libraries. The resulting functionalized cyanocyclobutane derivatives can be further modified at the nitrile position, expanding the chemical space accessible from this single intermediate. This dual functionality is highly advantageous for creating collections of small molecules for high-throughput screening in drug discovery campaigns.

Role in the Synthesis of Scaffolds for Biological Research

The cyclobutane motif is increasingly recognized as a valuable component in the design of biologically active molecules, offering a degree of conformational constraint that can enhance binding affinity and selectivity for protein targets. This compound has been specifically identified as a key intermediate in the synthesis of potent and selective inhibitors of important biological targets.

Recent patent literature has explicitly detailed the use of this compound in the synthesis of inhibitors of Tyrosine Kinase 2 (TYK2). google.comgoogleapis.com TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases. googleapis.com

In a disclosed synthetic route, 3-hydroxycyclobutanecarbonitrile (B3043519) is converted to this compound by reaction with methanesulfonyl chloride in the presence of a base like triethylamine (B128534). google.com This intermediate is then reacted with a suitable nucleophile, such as a phenol (B47542) or a heterocyclic amine, to form a key ether or amine linkage, respectively, in the final TYK2 inhibitor. googleapis.com For example, the cesium carbonate-mediated reaction of this compound with a phenolic precursor is a key step in assembling the final inhibitor molecule. googleapis.com The resulting compounds have demonstrated potent and selective inhibition of TYK2. google.comgoogleapis.com

This compound has also been employed as a crucial building block in the synthesis of modulators of eukaryotic initiation factor 2B (eIF2B). google.comgoogleapis.com eIF2B is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the regulation of protein synthesis, and its modulation is a therapeutic strategy for neurodegenerative diseases. google.comgoogleapis.com

In a patented synthetic sequence, this compound is reacted with a heterocyclic core structure in the presence of a base such as potassium carbonate in a solvent like DMF at elevated temperatures. google.comgoogleapis.com This reaction serves to install the cyanocyclobutyl moiety onto the core scaffold, leading to the final eIF2B modulator. This highlights the role of this compound in providing a key structural element for these biologically active compounds.

The cyclobutane ring is a structural feature in a number of natural products. While there are no specific examples in the reviewed literature of this compound being directly used in the total synthesis of a natural product, its utility as a functionalized four-membered ring precursor makes it a plausible candidate for such endeavors. The ability to introduce various substituents stereoselectively would be highly valuable in the construction of complex natural product skeletons containing a cyclobutane core. Furthermore, it could be employed in the synthesis of natural product analogues for structure-activity relationship studies.

Emerging Research Directions in 3 Cyanocyclobutyl Methanesulfonate Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The development of efficient catalytic systems is paramount for unlocking the synthetic potential of 3-Cyanocyclobutyl methanesulfonate (B1217627). Research in this area is anticipated to focus on several key aspects, drawing inspiration from broader advances in cyclobutane (B1203170) and nitrile chemistry.

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to 3-Cyanocyclobutyl methanesulfonate holds immense promise. Catalytic systems based on palladium, rhodium, nickel, and gold, which have proven effective for the functionalization of other cyclobutane derivatives, are expected to be actively investigated. nih.gov For instance, palladium-catalyzed cross-coupling reactions could enable the introduction of a wide array of substituents at the carbon bearing the methanesulfonate group. Inspired by work on other cyclobutane systems, C–H functionalization logic presents a powerful strategy for the direct modification of the cyclobutane ring, potentially guided by the nitrile or methanesulfonate groups. nih.gov

Furthermore, the reactivity of the nitrile group can be harnessed through catalysis. Transition metal pincer complexes have shown efficacy in the catalytic conversion of nitriles under mild conditions. chemicalbook.com Such systems could facilitate transformations of the cyano group in this compound into amines, amides, or other valuable functionalities. Photocatalysis, particularly using visible light, has emerged as a powerful tool for [2+2] cycloadditions to form cyclobutane rings and for their subsequent functionalization. nih.gov The application of photoredox catalysis to this compound could open up new reaction pathways, such as radical-mediated transformations.

| Catalyst Type | Potential Transformation of this compound | Relevant Analogue/Precedent |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) at the C-OMs bond. | Functionalization of various cyclobutane derivatives. nih.gov |

| Rhodium (Rh) | Ring-expansion or C-H activation reactions. | Rh-catalyzed reactions of cyclobutanones and other strained rings. nih.gov |

| Gold (Au) | π-acid catalysis involving the nitrile group. | Gold-catalyzed transformations of nitriles and alkynes. |

| Nickel (Ni) | Reductive couplings and cross-electrophile couplings. | Ni-catalyzed reactions of alkyl halides and pseudohalides. |

| Organocatalysts | Enantioselective functionalization. | Organocatalyzed desymmetrization of cyclobutane derivatives. nih.gov |

| Photocatalysts | Radical-mediated transformations and cycloadditions. | Visible-light-induced reactions of alkenes to form cyclobutanes. nih.gov |

Advanced Spectroscopic Characterization Methods for Mechanistic Insights

A deep understanding of the structure, conformation, and reaction mechanisms of this compound and its derivatives is crucial for the rational design of new synthetic methods and applications. While standard techniques like NMR and IR spectroscopy are indispensable, advanced spectroscopic methods are expected to provide deeper insights.

The conformational flexibility of the cyclobutane ring, which undergoes rapid ring-flipping, can complicate the interpretation of standard one-dimensional NMR spectra. acs.org Advanced two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), are essential for unambiguously determining the stereochemistry of substituted cyclobutanes. researchgate.net For instance, the analysis of vicinal proton-proton coupling constants can provide valuable information about the conformational preferences of substituents on the cyclobutane ring. researchgate.net In the case of this compound, these techniques would be critical for distinguishing between cis and trans isomers and for understanding their conformational equilibria in solution.

In-situ spectroscopic techniques, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and real-time NMR monitoring, are poised to become invaluable tools for studying the kinetics and mechanisms of reactions involving this compound. By observing the appearance of intermediates and products as a reaction progresses, researchers can gain a detailed understanding of the reaction pathway, which is essential for optimizing reaction conditions and catalyst performance. Furthermore, techniques like Electron Energy Loss Spectroscopy (EELS), although less common in this context, offer the potential for high-resolution chemical analysis at the nanoscale, which could be relevant for characterizing materials derived from this compound. nih.gov

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| 1D & 2D NMR (COSY, NOESY, HMBC) | Stereochemistry, connectivity, and conformational analysis. | Elucidation of the precise 3D structure and isomer identification. researchgate.netresearchgate.net |

| In-situ FT-IR (ReactIR) | Real-time monitoring of functional group transformations. | Mechanistic studies of catalytic and derivatization reactions. |

| Raman Spectroscopy | Vibrational modes, complementary to IR. | Structural characterization, especially for solid-state and material applications. |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental composition. | Confirmation of product identity in synthetic transformations. |

Theoretical Chemistry Approaches to Predict Reactivity and Selectivity

Theoretical and computational chemistry are becoming increasingly integral to modern chemical research, providing predictive power that can guide experimental design and accelerate discovery. For a molecule like this compound, with its inherent ring strain and multiple reactive sites, theoretical approaches are particularly valuable.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, stability, and reactivity of molecules. Such calculations can be used to predict the preferred conformations of cis and trans isomers of this compound and to quantify the energy barriers for ring-flipping. Theoretical studies on the 1H NMR chemical shifts of cyclopropane (B1198618) and cyclobutane have already demonstrated the power of computational methods in rationalizing spectroscopic data. researchgate.net Similar approaches can be applied to predict the NMR spectra of this compound and its derivatives, aiding in their characterization.

Furthermore, computational modeling can be employed to explore potential reaction pathways and to predict the regio- and stereoselectivity of transformations. For example, by calculating the transition state energies for different reaction pathways, researchers can predict which products are likely to form under various conditions. This is particularly useful for understanding the outcomes of complex catalytic cycles. The Nucleus-Independent Chemical Shift (NICS) analysis, a computational method, can provide insights into the electronic nature of the cyclobutane ring framework. researchgate.net

| Theoretical Method | Application | Predicted Insights for this compound |

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, reaction pathway analysis. | Prediction of stable conformers, transition state energies, and reaction selectivities. |

| NICS (Nucleus-Independent Chemical Shift) | Analysis of ring currents and aromaticity/anti-aromaticity. | Understanding the electronic nature of the cyclobutane ring. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and conformational dynamics over time. | Insights into the dynamic behavior and conformational landscape in solution. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and interatomic interactions. | Detailed understanding of the bonding within the strained ring system. |

Sustainable and Green Chemistry Methodologies for Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The application of these principles to the synthesis and derivatization of this compound is a critical area of emerging research.

The development of eco-friendly synthetic routes to cyclobutane-containing molecules is an active area of investigation. nih.gov This includes the use of organocatalyzed and biocatalyzed approaches, which can offer high stereo- and enantioselectivity while avoiding the use of heavy metals. researchgate.net For the synthesis of the this compound precursor, 3-cyanocyclobutanol, biocatalytic reductions of the corresponding ketone could offer a green and highly selective route.

In terms of derivatization, the use of alternative energy sources such as microwave irradiation and ultrasound can significantly accelerate reaction rates and improve yields, often under solvent-free or reduced-solvent conditions. The choice of solvents is another key aspect of green chemistry, with a move towards more benign and renewable solvents. The development of catalytic reactions that can be performed in water or other environmentally friendly media is a major goal. Furthermore, designing one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste by minimizing intermediate purification steps. The development of such processes for the transformation of this compound into more complex molecules is a key objective for sustainable chemistry.

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Biocatalysis | Enantioselective synthesis of precursors (e.g., 3-cyanocyclobutanol). | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.net |

| Organocatalysis | Metal-free functionalization and desymmetrization. | Avoidance of toxic heavy metals, access to chiral products. nih.gov |

| Microwave-Assisted Synthesis | Acceleration of derivatization reactions. | Reduced reaction times, improved energy efficiency. |

| Use of Green Solvents | Reactions in water, ionic liquids, or supercritical fluids. | Reduced use of volatile organic compounds (VOCs). |

| One-Pot/Tandem Reactions | Multi-step transformations in a single flask. | Increased efficiency, reduced waste from purification. |

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 3-Cyanocyclobutyl methanesulfonate?

The synthesis typically involves sulfonation or nucleophilic substitution reactions. For cyclobutyl derivatives, a common approach is reacting a hydroxyl-containing precursor (e.g., 3-cyanocyclobutanol) with methanesulfonyl chloride under controlled conditions. Key parameters include maintaining anhydrous conditions, temperatures between 0–25°C, and stoichiometric excess of methanesulfonyl chloride to maximize yield. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reaction progress is monitored via TLC or HPLC. Optimization studies suggest that lower reaction temperatures reduce side products like hydrolysis derivatives .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical characterization requires a multi-technique approach:

- HPLC-UV/HRMS : Quantify purity using reversed-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid). Limit of quantification (LOQ) for methanesulfonates is typically 0.4 µg/g, with R² > 0.999 for calibration curves .

- NMR : Confirm structure via ¹H and ¹³C NMR, focusing on characteristic shifts (e.g., sulfonate S=O at ~3.3 ppm in ¹H NMR; cyclobutyl carbons at 25–35 ppm in ¹³C NMR) .

- Elemental Analysis : Validate empirical formula (e.g., C₆H₉NO₃S) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

Methanesulfonate derivatives are potential mutagens/carcinogens. Key precautions:

- Use fume hoods, nitrile gloves, and lab coats.

- Store in airtight containers at –20°C to prevent hydrolysis.

- Neutralize waste with 10% sodium bicarbonate before disposal.

- In vitro studies require cytotoxicity screening (e.g., Ames test for mutagenicity) before biological assays .

Advanced Research Questions

Q. How does this compound degrade under varying pH and temperature conditions?

Stability studies show methanesulfonates hydrolyze in aqueous media via nucleophilic attack on the sulfonate ester. For 3-Cyanocyclobutyl derivatives:

- Acidic conditions (pH < 3) : Rapid hydrolysis to 3-cyanocyclobutanol and methanesulfonic acid (half-life < 1 hr at 25°C).

- Neutral/basic conditions (pH 7–9) : Slower degradation (half-life ~24–48 hrs). Degradation pathways are tracked using LC-MS/MS, with degradation products identified via HRMS fragmentation patterns. Stability is enhanced in aprotic solvents (e.g., DMSO) .

Q. What role does this compound play in enantioselective synthesis?

As a chiral leaving group, it facilitates asymmetric alkylation in drug intermediates. For example:

- In Suzuki-Miyaura couplings, the cyclobutyl group’s steric bulk directs cross-coupling to produce enantiomerically enriched biaryls.

- Chiral resolution via HPLC (Chiralpak IG columns) or enzymatic methods (e.g., lipase-mediated hydrolysis) achieves >98% enantiomeric excess (ee). Comparative studies show superior stereochemical outcomes vs. non-cyanated analogs .

Q. How should researchers address contradictions in reported bioactivity data for methanesulfonate derivatives?

Discrepancies often arise from assay variability (e.g., cell line sensitivity, solvent effects). Mitigation strategies:

- Dose-response standardization : Use IC₅₀ values normalized to solvent controls (e.g., DMSO ≤0.1% v/v).

- Orthogonal assays : Validate kinase inhibition claims with both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods.

- Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL, PubChem) to identify consensus bioactivity trends .

Q. What mechanistic insights exist for this compound in pharmacological studies?

Computational modeling (e.g., DFT, molecular docking) predicts interactions with ATP-binding pockets in kinases. Key findings:

- The cyano group enhances hydrogen bonding with Lys48 in EGFR kinase (ΔG = –9.2 kcal/mol).

- In vivo metabolite profiling (rat plasma) identifies stable sulfonate adducts, suggesting prolonged target engagement. Mechanistic validation requires cryo-EM or X-ray crystallography of protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.